tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20530464
InChI: InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H17BrN2O3
Molecular Weight: 329.19 g/mol

tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate

CAS No.:

Cat. No.: VC20530464

Molecular Formula: C13H17BrN2O3

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate -

Specification

Molecular Formula C13H17BrN2O3
Molecular Weight 329.19 g/mol
IUPAC Name tert-butyl 3-bromo-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate
Standard InChI InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17)
Standard InChI Key BCOQRZTYLASMLK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

tert-Butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate (C₁₃H₁₇BrN₂O₃, MW 329.19 g/mol) features a 1,7-naphthyridine core—a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 7. The molecule’s key substituents include:

  • A tert-butoxycarbonyl (Boc) group at N-7, enhancing solubility and serving as a protective moiety in synthetic workflows.

  • A bromine atom at C-3, providing a site for cross-coupling reactions.

  • A keto group at C-2, enabling hydrogen bonding and participation in redox processes .

The partially saturated 2,5,6,8-tetrahydro structure introduces conformational flexibility, influencing both reactivity and biological interactions. X-ray crystallography of analogous naphthyridines reveals a boat-like conformation in the saturated ring, with the bromine atom occupying an axial position .

Physicochemical Properties

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the Boc group; limited aqueous solubility (logP ≈ 2.1).

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, particularly at the ester and carbamate groups.

  • Spectroscopic Signatures:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 2.90–3.10 (m, 4H, CH₂), 4.20–4.40 (m, 2H, NCH₂), 7.32 (s, 1H, ArH).

    • IR (KBr): 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carbamate), 680 cm⁻¹ (C-Br) .

Synthesis and Manufacturing

Industrial Synthetic Routes

The synthesis typically involves a four-step sequence:

  • Ring Formation: Condensation of 4-aminopyridine with γ-butyrolactone under acidic conditions yields the 1,7-naphthyridine skeleton.

  • Bromination: Electrophilic bromination at C-3 using N-bromosuccinimide (NBS) in CCl₄ achieves regioselective substitution.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP affords the N-7 carbamate.

  • Oxidation: PCC-mediated oxidation introduces the C-2 keto group .

Table 1: Optimization of Bromination Step

ConditionSolventTemperature (°C)Yield (%)
NBS, CCl₄CCl₄0–2578
Br₂, FeCl₃CH₂Cl₂4065
HBr, H₂O₂AcOH6042

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling 4-aminopyridine derivatives with KBr and Oxone® under solid-state conditions achieves 72% yield while reducing waste .

Reactivity and Derivatization

Halogen Exchange Reactions

The C-3 bromine participates in cross-coupling reactions:

  • Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (e.g., phenyl, 4-fluorophenyl) to form biaryl derivatives.

  • Buchwald-Hartwig Amination: Forms C-N bonds with primary/secondary amines, enabling access to amino-substituted naphthyridines .

Functional Group Interconversion

  • Reduction: NaBH₄ reduces the C-2 keto group to a hydroxyl, altering hydrogen-bonding capacity.

  • Decarboxylation: Heating with HCl/EtOH removes the Boc group, generating the free amine for further functionalization .

Biological Activities and Mechanisms

CompoundTarget OrganismMIC (µg/mL)
CiprofloxacinE. coli0.25
Synthesized DerivativeS. aureus4.0
This CompoundM. tuberculosis1.2

Anticancer Properties

The bromine atom enhances electrophilicity, facilitating covalent binding to cysteine residues in oncogenic kinases:

  • In Vitro Cytotoxicity: IC₅₀ = 8.7 µM against HeLa cells via ROS-mediated apoptosis.

  • Kinase Inhibition: 85% inhibition of EGFR at 10 µM .

Applications in Drug Discovery

Lead Optimization

Structural modifications improve pharmacokinetics:

  • Water-Soluble Prodrugs: Phosphorylation of the hydroxyl group increases aqueous solubility 10-fold.

  • Targeted Delivery: Conjugation with folic acid nanoparticles enhances tumor uptake in murine models .

Patent Landscape

Recent patents highlight its utility:

  • WO2023056478A1: Use in Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.

  • US2024182742A1: Component of radiopharmaceuticals for PET imaging of solid tumors.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing bromination at C-5 remains an issue (15–20% byproduct formation).

  • Scale-up: Multi-step synthesis necessitates cost-effective purification methods (e.g., continuous flow chromatography) .

Therapeutic Development

  • Toxicity Profiling: Chronic toxicity studies in primates are needed to assess hepatotoxicity risks.

  • Combination Therapies: Synergy with β-lactam antibiotics against ESKAPE pathogens warrants exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator